Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane
CAS No.:
Cat. No.: VC18615109
Molecular Formula: C16H31BN2O3Si
Molecular Weight: 338.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31BN2O3Si |
|---|---|
| Molecular Weight | 338.3 g/mol |
| IUPAC Name | trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane |
| Standard InChI | InChI=1S/C16H31BN2O3Si/c1-13-11-18-19(12-20-9-10-23(6,7)8)14(13)17-21-15(2,3)16(4,5)22-17/h11H,9-10,12H2,1-8H3 |
| Standard InChI Key | WNWWCURIUBPDBT-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2COCC[Si](C)(C)C)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure features three distinct functional groups:
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A pyrazole ring substituted at the 4-position with a methyl group and at the 5-position with a dioxaborolane moiety.
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A dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which serves as a protected boronic acid.
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A trimethylsilyl group connected via an ethoxy methyl linker to the pyrazole nitrogen .
This arrangement is represented by the SMILES notation:
.
The InChIKey identifier, FVCZMGOMGHMAIX-UHFFFAOYSA-N, provides a unique digital fingerprint for the compound .
Systematic and Common Names
The IUPAC name, trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane, reflects its substituents and connectivity . Alternative synonyms include:
Physical and Chemical Properties
Thermodynamic and Spectral Data
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.01 g/cm³ | Chemsrc |
| Boiling Point | 395.1°C at 760 mmHg | Chemsrc |
| Flash Point | 192.7°C | Chemsrc |
| Molecular Weight | 324.30 g/mol | PubChem |
| LogP (Partition Coefficient) | 2.49 | Chemsrc |
The compound’s lipophilicity () suggests moderate solubility in organic solvents, aligning with its trimethylsilyl group’s hydrophobicity .
Stability and Reactivity
Synthesis and Reactivity
Synthetic Routes
While detailed protocols are proprietary, general strategies involve:
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Pyrazole Functionalization: Introducing the boronic ester via Miyaura borylation of a halogenated pyrazole precursor.
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Silyl Protection: Installing the trimethylsilyl group through alkoxy methylation using (2-(trimethylsilyl)ethoxy)methyl chloride .
Reaction conditions typically require anhydrous environments and catalysts like palladium(II) acetate .
Reactivity in Cross-Coupling Reactions
The compound serves as a boronic ester precursor in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. For example:
.
The trimethylsilyl group enhances solubility in nonpolar media, facilitating homogeneous reaction conditions .
Applications in Research and Industry
Organic Synthesis
The compound’s dual functionality—boronic ester for cross-coupling and silyl group for protection—makes it a versatile building block. Applications include:
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Heterocycle Synthesis: Constructing pyrazole-containing pharmaceuticals.
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Polymer Chemistry: Incorporating boronate esters into stimuli-responsive materials .
Material Science
In metal-organic frameworks (MOFs), the pyrazole-boronate motif coordinates to transition metals, creating porous structures for gas storage .
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